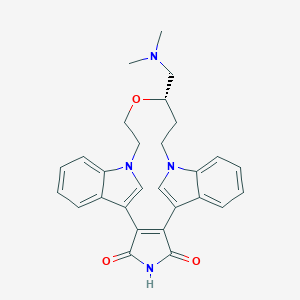

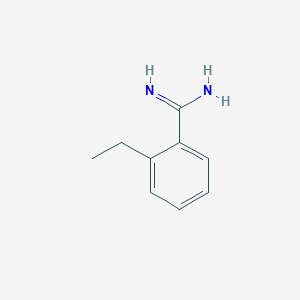

![molecular formula C6H6N4 B062415 Imidazo[1,2-b]pyridazin-3-amine CAS No. 166176-46-1](/img/structure/B62415.png)

Imidazo[1,2-b]pyridazin-3-amine

説明

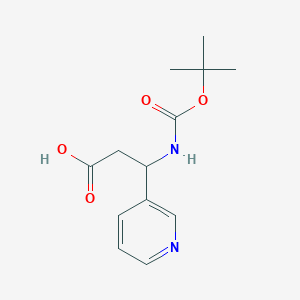

Imidazo[1,2-b]pyridazin-3-amine is a chemical compound with the CAS Number: 166176-46-1 . It has a molecular weight of 134.14 . It is a solid at room temperature .

Chemical Reactions Analysis

While specific chemical reactions involving Imidazo[1,2-b]pyridazin-3-amine are not available, the pyridazine ring, a component of this compound, is known for its weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity .Physical And Chemical Properties Analysis

Imidazo[1,2-b]pyridazin-3-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学的研究の応用

Psoriasis Treatment

Scientific Field:

Dermatology and Immunology

Summary:

Imidazo[1,2-b]pyridazin-3-amine has been investigated as an IL-17A inhibitor for treating psoriasis. Psoriasis is a chronic autoimmune skin disorder characterized by red, scaly patches on the skin. IL-17A is a pro-inflammatory cytokine secreted by Th17 cells and plays a key role in chronic inflammation and tissue damage. Biologics targeting IL-17A have shown efficacy in improving skin symptoms in patients with moderate-to-severe psoriasis. However, there is a need for orally administered treatments. Small molecule IL-17A inhibitors, such as imidazo[1,2-b]pyridazin-3-amine, may offer an alternative to antibody-based therapies .

Experimental Procedures:

Results:

Rheumatoid Arthritis Therapy

Scientific Field:

Rheumatology and Immunology

Summary:

Imidazo[1,2-b]pyridazin-3-amine has also been explored as a potential therapy for rheumatoid arthritis (RA). RA is an autoimmune disease characterized by joint inflammation and damage. IL-17A plays a role in RA pathogenesis, and targeting it may alleviate symptoms. Small molecule inhibitors like imidazo[1,2-b]pyridazin-3-amine offer an alternative to biologics .

Experimental Procedures:

Results:

Multiple Sclerosis (MS) Research

Scientific Field:

Neurology and Immunology

Summary:

Imidazo[1,2-b]pyridazin-3-amine has been investigated for its impact on multiple sclerosis (MS), an autoimmune demyelinating disease of the central nervous system. IL-17A contributes to MS pathogenesis, and inhibiting it could be beneficial. Small molecule inhibitors like imidazo[1,2-b]pyridazin-3-amine hold promise for MS treatment .

Experimental Procedures:

Results:

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statement is H302, which means it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .

特性

IUPAC Name |

imidazo[1,2-b]pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-5-4-8-6-2-1-3-9-10(5)6/h1-4H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKLSNMZRDYQAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443659 | |

| Record name | 3-Aminoimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-b]pyridazin-3-amine | |

CAS RN |

166176-46-1 | |

| Record name | Imidazo[1,2-b]pyridazin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166176-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminoimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-hydroxypropyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B62333.png)